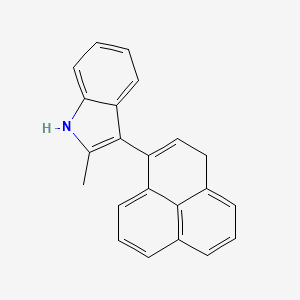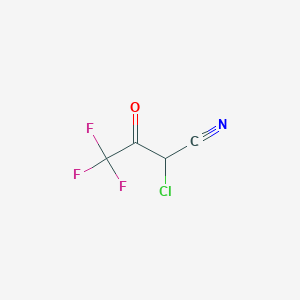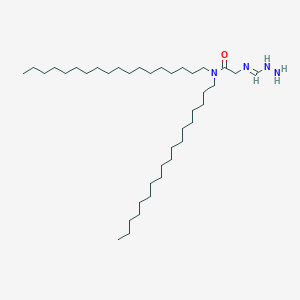
4-Methylnon-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylnon-3-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C10H20, and it is characterized by a methyl group attached to the fourth carbon of a nonene chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylnon-3-ene can be synthesized through several methods. One common approach involves the alkylation of 1-octene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic dehydrogenation of 4-methylnonane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures. The dehydrogenation reaction is highly efficient and allows for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methylnon-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylnon-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 4-methylnonane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: 4-Methylnon-3-one.
Reduction: 4-Methylnonane.
Substitution: 4,5-Dichloro-4-methylnonane or 4,5-Dibromo-4-methylnonane.
Scientific Research Applications
4-Methylnon-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones and other signaling molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methylnon-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a palladium catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. The molecular targets and pathways involved in its biological applications are still under investigation.
Comparison with Similar Compounds
4-Methylnon-3-ene can be compared with other alkenes such as 4-Methyl-2-nonene and 4-Methyl-1-nonene. These compounds share similar structural features but differ in the position of the double bond. The unique position of the double bond in this compound gives it distinct reactivity and properties, making it valuable for specific applications.
List of Similar Compounds
- 4-Methyl-2-nonene
- 4-Methyl-1-nonene
- 3-Methyl-1-nonene
- 5-Methyl-2-nonene
Properties
CAS No. |
184170-89-6 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
4-methylnon-3-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-9-10(3)8-5-2/h8H,4-7,9H2,1-3H3 |
InChI Key |
CZXAETGPUZREJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)


![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)



![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)

